2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine
Overview
Description
2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine is a heterocyclic compound that features a pyridine ring substituted with a bromo group, an ethynyl linkage, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds, α, β-acetylenic aldehydes, β-ketonitriles, and ynones.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Coupling Reactions: The ethynyl group can engage in coupling reactions such as Sonogashira and Suzuki-Miyaura couplings.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and a base such as triethylamine in an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group .
Scientific Research Applications
2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be incorporated into materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The ethynyl linkage and the pyrazole moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a bromo group, an ethynyl linkage, and a pyrazole moiety makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H9BrN4 |
---|---|
Molecular Weight |
277.12 g/mol |
IUPAC Name |
2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine |
InChI |
InChI=1S/C11H9BrN4/c1-16-7-8(5-15-16)2-3-9-6-14-11(12)4-10(9)13/h4-7H,1H3,(H2,13,14) |
InChI Key |
LKDUIAFRLXCNAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C#CC2=CN=C(C=C2N)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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